![molecular formula C18H25NSn B14471611 N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine CAS No. 68043-49-2](/img/structure/B14471611.png)
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine is an organotin compound characterized by the presence of a tin atom bonded to a propan-1-amine moiety. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with diphenyltin dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological systems.
Industry: It can be used in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Wirkmechanismus
The mechanism by which N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The tin atom can form coordination complexes with various biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A related compound with similar structural features but without the tin atom.
N,N-dimethyl-3,3-diphenylpropan-1-amine: Another related compound with a different substitution pattern on the propan-1-amine moiety.
Uniqueness
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where the specific reactivity and coordination chemistry of tin are advantageous.
Eigenschaften
CAS-Nummer |
68043-49-2 |
|---|---|
Molekularformel |
C18H25NSn |
Molekulargewicht |
374.1 g/mol |
IUPAC-Name |
N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine |
InChI |
InChI=1S/2C6H5.C5H12N.CH3.Sn/c2*1-2-4-6-5-3-1;1-4-5-6(2)3;;/h2*1-5H;1,4-5H2,2-3H3;1H3; |
InChI-Schlüssel |
UMJYQVQKQKJJMS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC[Sn](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


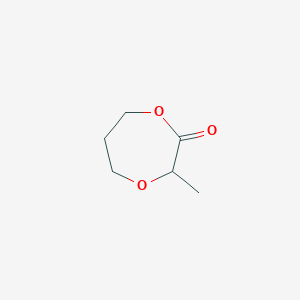
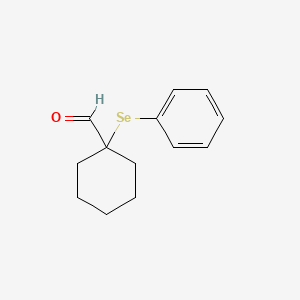
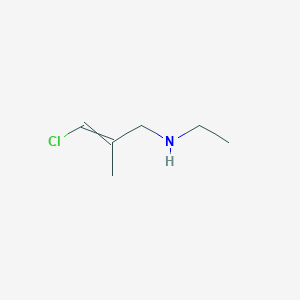
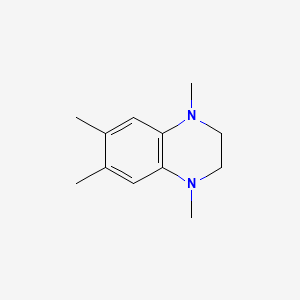
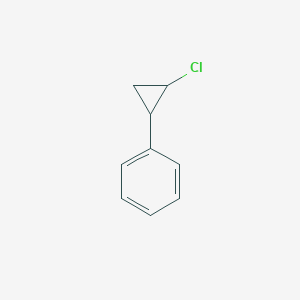
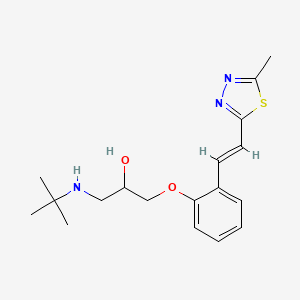
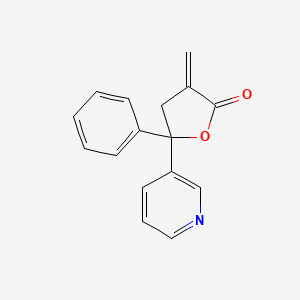
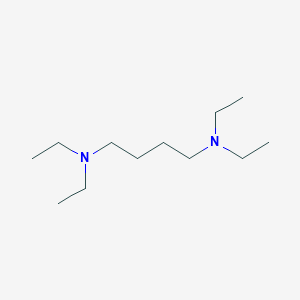
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
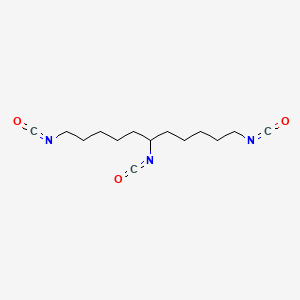
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)


![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
